molecular formula C10H17ClN2O B012171 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride CAS No. 102571-01-7

1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride

Cat. No. B012171
CAS RN: 102571-01-7
M. Wt: 216.71 g/mol
InChI Key: IPCMQFBXJUKPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as MEM, is a chemical compound that has been studied extensively for its potential applications in scientific research. MEM is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood, but it is thought to involve the inhibition of MAO-B, one of the two isoforms of the enzyme. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride are complex and varied. In addition to its effects on neurotransmitter levels, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have anti-inflammatory properties, as well as antioxidant and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride as a research tool is its potent and selective inhibition of MAO-B. This makes it a valuable tool for studying the role of this enzyme in various physiological and behavioral processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride and its applications in scientific research. Some possible areas of focus include further studies of its mechanisms of action, its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and its use as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Additionally, there is a need for further research into the safety and toxicity of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, as well as its potential side effects and interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to yield the final product as a white crystalline powder.

Scientific Research Applications

1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been studied extensively for its potential applications in scientific research. In particular, it has been shown to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.

properties

CAS RN

102571-01-7

Product Name

1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

[1-(2-methoxyphenyl)propan-2-ylamino]azanium;chloride

InChI

InChI=1S/C10H16N2O.ClH/c1-8(12-11)7-9-5-3-4-6-10(9)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H

InChI Key

IPCMQFBXJUKPBI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-]

synonyms

[1-(2-methoxyphenyl)propan-2-ylamino]azanium chloride

Origin of Product

United States

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